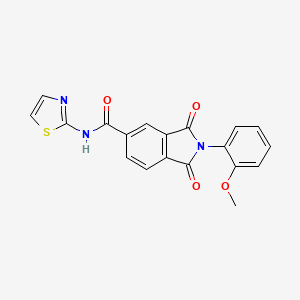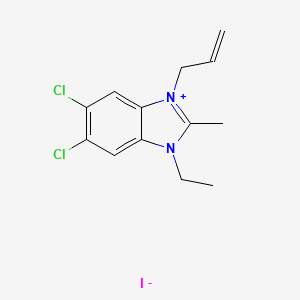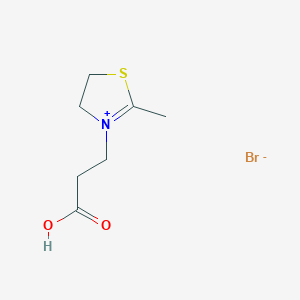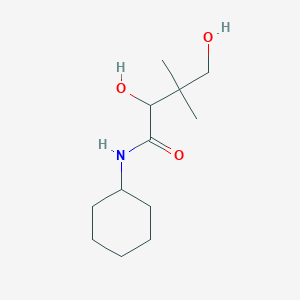
1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate
説明
1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as ACPD, and it belongs to the class of amino acids and their derivatives.
作用機序
ACPD acts by binding to the metabotropic glutamate receptor and activating the G-protein signaling pathway. This leads to the modulation of intracellular signaling cascades, ultimately resulting in changes in neuronal excitability and synaptic transmission. ACPD has been shown to regulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play critical roles in the regulation of neuronal activity.
Biochemical and Physiological Effects
ACPD has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate synaptic plasticity and learning and memory processes. ACPD has also been shown to regulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play critical roles in the regulation of neuronal activity. Additionally, ACPD has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
ACPD has several advantages as a research tool. It is highly selective and specific for the metabotropic glutamate receptor, which makes it an ideal tool for investigating the function of this receptor. ACPD is also readily available and relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to the use of ACPD in lab experiments. It has a short half-life, which makes it challenging to use in long-term experiments. Additionally, ACPD has been shown to have some toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of ACPD. One potential direction is the investigation of the role of ACPD in the regulation of synaptic plasticity and learning and memory processes. Another possible direction is the study of the anti-inflammatory and analgesic effects of ACPD. Additionally, the development of new and improved methods for the synthesis of ACPD could lead to its increased use as a research tool. Finally, the investigation of the potential therapeutic applications of ACPD in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an exciting area of research.
Conclusion
In conclusion, 1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate (ACPD) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. ACPD has been used as a research tool to investigate the function of glutamate receptors in the central nervous system. The synthesis method of ACPD involves the reaction between 3-hydroxy-2,2-dimethylpropionic acid and p-toluenesulfonyl chloride in the presence of triethylamine. ACPD has several advantages as a research tool, including its high selectivity and specificity for the metabotropic glutamate receptor. However, there are also some limitations to its use in lab experiments. Finally, there are several exciting future directions for the study of ACPD, including the investigation of its role in the regulation of synaptic plasticity and learning and memory processes and its potential therapeutic applications in the treatment of neurological disorders.
科学的研究の応用
ACPD has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a research tool to investigate the function of glutamate receptors in the central nervous system. ACPD is a selective agonist of the metabotropic glutamate receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. ACPD has also been used in the study of neuronal excitability and synaptic transmission.
特性
IUPAC Name |
(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9-4-6-10(7-5-9)20(17,18)19-11(12(14)16)13(2,3)8-15/h4-7,11,15H,8H2,1-3H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIFPILTBSCIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)N)C(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)


![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)
![5,6-dichloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831372.png)
![2-{2-[acetyl(phenyl)amino]vinyl}-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831379.png)

![4-[(1-phenylethyl)imino]-2,3-pentanedione 3-(phenylhydrazone)](/img/structure/B3831397.png)


![5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B3831419.png)

![1-{[(2-methoxy-1-naphthyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831434.png)
![4,6-dimethyl-2-oxo-1-[(3-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831440.png)